3',4,4',6-Tetrahydroxyaurone 4-O-|A-D-glucoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4,4’,6-Tetrahydroxyaurone 4-O-β-D-glucoside typically involves the glycosylation of the corresponding aglycone with a suitable glucosyl donor under acidic or enzymatic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or glycosyltransferase enzymes to facilitate the formation of the glycosidic bond .
Industrial Production Methods
Industrial production of 3’,4,4’,6-Tetrahydroxyaurone 4-O-β-D-glucoside may involve the extraction and purification from natural sources like Acacia dealbata. This process includes solvent extraction, chromatography, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3’,4,4’,6-Tetrahydroxyaurone 4-O-β-D-glucoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chalcone structure can be reduced to form dihydrochalcones.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydrochalcones.
Substitution: Formation of ethers or esters.
Scientific Research Applications
3’,4,4’,6-Tetrahydroxyaurone 4-O-β-D-glucoside has various scientific research applications, including:
Chemistry: Used as a model compound to study glycosylation reactions and flavonoid chemistry.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 3’,4,4’,6-Tetrahydroxyaurone 4-O-β-D-glucoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.
Comparison with Similar Compounds
Similar Compounds
3’,4’,5,7-Tetrahydroxyflavone (Luteolin): Another flavonoid with similar antioxidant and anti-inflammatory properties.
3’,4’,5,7-Tetrahydroxyisoflavone (Genistein): An isoflavone with potential anticancer and antioxidant activities.
Uniqueness
3’,4,4’,6-Tetrahydroxyaurone 4-O-β-D-glucoside is unique due to its specific glycosylation pattern and the presence of multiple hydroxyl groups, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H24O11 |
---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
(E)-1-[2,4-dihydroxy-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H24O11/c1-31-15-6-10(2-4-12(15)25)3-5-13(26)18-14(27)7-11(24)8-16(18)32-22-21(30)20(29)19(28)17(9-23)33-22/h2-8,17,19-25,27-30H,9H2,1H3/b5-3+/t17-,19-,20+,21-,22-/m0/s1 |
InChI Key |
WYBQXABYXWDZIL-IRQDGRIYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C=C(C=C2O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Origin of Product |
United States |
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